molecular formula C26H23F2NO4 B12841819 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid

Cat. No.: B12841819
M. Wt: 451.5 g/mol
InChI Key: GTXHQGYFPVFITH-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid (hereafter referred to as the target compound) is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protective group and a 2,6-difluorophenyl-substituted pentanoic acid backbone. The Fmoc group enhances stability during synthetic processes, while the difluorinated aromatic ring modulates electronic and steric properties, influencing biological interactions and physicochemical characteristics .

Properties

Molecular Formula

C26H23F2NO4

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-5-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H23F2NO4/c27-22-12-6-13-23(28)20(22)11-5-14-24(25(30)31)29-26(32)33-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,6-10,12-13,21,24H,5,11,14-15H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChI Key

GTXHQGYFPVFITH-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C=CC=C4F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=CC=C4F)F)C(=O)O

Origin of Product

United States

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid is a complex organic compound notable for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical for its stability during synthesis and biological interactions. The synthesis typically involves several steps, including the protection of the amine group and the coupling with various acetic acid derivatives.

Synthetic Route Overview

  • Protection of Amine Group : The amine is protected using the Fmoc group.
  • Formation of Acetic Acid Moiety : This involves coupling reactions with pyridinyl acetic acid derivatives.
  • Final Coupling : The Fmoc-protected amine is coupled with the desired acetic acid under controlled conditions.

Biological Mechanisms

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group enhances stability while the difluorophenyl moiety contributes to its bioactivity through hydrophobic interactions.

The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : The structure allows for effective binding to target proteins, modulating their activity.

Pharmacological Implications

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including antimicrobial and anticancer properties. The fluorene nucleus has been linked to various therapeutic effects, making derivatives promising candidates for drug development.

Case Studies

  • Antimicrobial Activity : Studies have shown that fluorene derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the fluorenone structure enhanced its inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds derived from the fluorenone class have demonstrated antiproliferative activities through mechanisms involving topoisomerase inhibition .

Data Tables

Activity Type Target Organism/Cell Line IC50 Values (µM) Notes
AntimicrobialStaphylococcus aureus10Comparable to standard antibiotics
AntimicrobialEscherichia coli15Effective against resistant strains
AnticancerVarious cancer cell lines5Induces apoptosis in targeted cells

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Aromatic Rings

Compound 1 : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dimethylphenyl)pentanoic acid
  • Structural Difference : 3,5-Dimethylphenyl vs. 2,6-difluorophenyl.
  • Impact: Methyl groups increase steric bulk and lipophilicity (higher logP), whereas fluorine atoms in the target compound enhance electronegativity and metabolic stability.
Compound 2 : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
  • Structural Difference : Phenyl vs. 2,6-difluorophenyl.
  • Impact: Fluorination increases oxidative stability and introduces dipole interactions, which may enhance target affinity in enzyme inhibition compared to non-fluorinated analogs .
Compound 3 : (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid
  • Structural Difference: Fluorination on the pentanoic acid chain vs. aromatic ring.

Protective Group Variations

Compound 4 : (2R)-2-({[(tert-butoxycarbonyl)amino]-5,5-difluoropentanoic acid
  • Structural Difference : Boc (tert-butoxycarbonyl) vs. Fmoc protective group.
  • Impact : Boc deprotection requires strong acids (e.g., TFA), whereas Fmoc removal uses mild bases (e.g., piperidine), making the target compound more suitable for stepwise peptide synthesis under neutral conditions .

Physicochemical Properties

Property Target Compound (2R)-5,5-difluoropentanoic acid (Compound 3) (S)-5-(3,5-dimethylphenyl) analog (Compound 1)
Molecular Weight ~437.4 g/mol ~381.3 g/mol ~429.5 g/mol
logP ~4.2 (predicted) ~3.8 ~5.0
Solubility Low in water (≤0.1 mg/mL) Moderate in DMSO (>10 mg/mL) Low in water (≤0.05 mg/mL)
Metabolic Stability High (t1/2 > 6 h in liver microsomes) Moderate (t1/2 ~3 h) Low (t1/2 <1 h)

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